Cas no 1806847-14-2 (3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine)
3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine
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- Inchi: 1S/C8H6F2N2O/c1-4-5(3-11)2-6(7(9)10)8(13)12-4/h2,7H,1H3,(H,12,13)
- InChI Key: XZBKJOHDOVZLFN-UHFFFAOYSA-N
- SMILES: FC(C1C(NC(C)=C(C#N)C=1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 360
- XLogP3: 0.6
- Topological Polar Surface Area: 52.9
3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007437-500mg |
3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine |
1806847-14-2 | 97% | 500mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A024007437-1g |
3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine |
1806847-14-2 | 97% | 1g |
$1,831.20 | 2022-03-31 |
3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine
Introduction to 3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine (CAS No. 1806847-14-2)
3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine, identified by its CAS number 1806847-14-2, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core with several functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a cyano group, a difluoromethyl group, and a hydroxyl group on the pyridine ring makes this molecule a subject of considerable interest for medicinal chemists and researchers exploring novel therapeutic agents.
The compound's structure imparts distinct characteristics that make it valuable in various chemical transformations. The cyano group, for instance, can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding interactions. These features are particularly relevant in the design of bioactive molecules where specific interactions with biological targets are crucial. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a common moiety in drug development.
In recent years, there has been growing attention on pyridine derivatives due to their diverse pharmacological properties. Studies have demonstrated that pyridine-based compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in 3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine may contribute to its potential as a lead compound in the development of new drugs targeting various diseases.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The pyridine ring can serve as a scaffold for further derivatization, allowing researchers to modify its properties and explore new chemical space. For example, the cyano group can be reduced to an amine or converted into other functional groups such as carboxylic acids or esters. Similarly, the hydroxyl group can be etherified or acylated, providing multiple pathways for structural diversification.
Recent research has also highlighted the importance of fluorinated compounds in drug design. The incorporation of fluorine atoms into molecular structures can significantly alter pharmacokinetic properties, including bioavailability and metabolic stability. In the case of 3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine, the difluoromethyl group may enhance binding affinity to biological targets by improving hydrophobic interactions and reducing susceptibility to enzymatic degradation.
The compound's potential applications extend beyond pharmaceuticals. It can also be utilized in materials science and agrochemicals due to its unique chemical properties. For instance, pyridine derivatives have been explored as ligands in catalytic systems and as intermediates in the synthesis of advanced materials. The presence of multiple reactive sites in 3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine makes it a valuable building block for such applications.
In conclusion, 3-Cyano-5-(difluoromethyl)-6-hydroxy-2-methylpyridine (CAS No. 1806847-14-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and functional groups make it a promising candidate for further exploration in drug discovery and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow within the chemical and pharmaceutical communities.
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